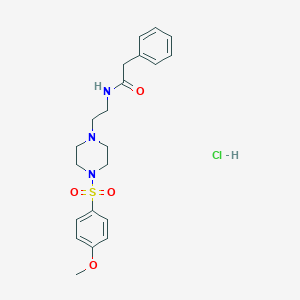
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenylacetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C21H28ClN3O4S and its molecular weight is 453.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenylacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a piperazine derivative, characterized by the following structural formula:
- Molecular Formula : C₁₈H₃₀ClN₃O₄S
- Molecular Weight : 420.0 g/mol
This compound primarily acts as an acetylcholinesterase inhibitor . This mechanism enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine, which is critical in various neurological functions. Such inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.
1. Neuroprotective Properties
Research indicates that the compound exhibits neuroprotective effects, potentially through its acetylcholinesterase inhibitory action. This activity can lead to improved cognitive function and memory retention in models of neurodegeneration.
2. Antimicrobial Activity
The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, comparable to established antibiotics .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
3. Anticancer Potential
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The exact mechanism remains under investigation, but it is hypothesized that the compound interferes with cellular signaling pathways involved in tumor growth .
4. Antibiofilm Activity
The compound has demonstrated moderate to good antibiofilm activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This activity is crucial in preventing biofilm formation, which is a significant factor in chronic infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuroprotection Study : In a rat model of Alzheimer's disease, treatment with the compound led to a significant increase in acetylcholine levels and improved behavioral outcomes compared to control groups.
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties revealed that the compound effectively inhibited bacterial growth at low concentrations, outperforming some conventional antibiotics in specific tests .
- Anticancer Screening : In vitro assays showed that the compound could reduce cell viability in several cancer cell lines by inducing apoptosis, highlighting its potential as a therapeutic agent against cancer .
属性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-phenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S.ClH/c1-28-19-7-9-20(10-8-19)29(26,27)24-15-13-23(14-16-24)12-11-22-21(25)17-18-5-3-2-4-6-18;/h2-10H,11-17H2,1H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYYWNYLCWSVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














